N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(5-phenylisoxazol-3-yl)acetamide
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Overview
Description
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(5-phenylisoxazol-3-yl)acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, an isoxazole ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(5-phenylisoxazol-3-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting ethylthio-substituted hydrazine with carbon disulfide under basic conditions.
Formation of the Isoxazole Ring: The isoxazole ring is formed by the cyclization of a β-keto ester with hydroxylamine.
Coupling Reaction: The thiadiazole and isoxazole intermediates are then coupled through an acetamide linkage using appropriate coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(5-phenylisoxazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(5-phenylisoxazol-3-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(5-phenylisoxazol-3-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and biological processes.
Comparison with Similar Compounds
Similar Compounds
N-(5-Phenylisoxazol-3-yl)acetamide: Lacks the thiadiazole ring and ethylthio group.
2-(5-Phenylisoxazol-3-yl)acetamide: Similar structure but without the thiadiazole ring.
Uniqueness
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(5-phenylisoxazol-3-yl)acetamide is unique due to the presence of both the thiadiazole and isoxazole rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its potential for diverse applications in various fields of research.
Biological Activity
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(5-phenylisoxazol-3-yl)acetamide is a compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological activity, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.
Chemical Structure and Properties
The compound's molecular formula is C11H10N2OS2, with a molecular weight of approximately 250.33 g/mol. The structural features include a thiadiazole ring and an isoxazole moiety, which are known to contribute to various biological activities.
Property | Value |
---|---|
Molecular Formula | C11H10N2OS2 |
Molecular Weight | 250.334 g/mol |
CAS Registry Number | 64837-41-8 |
SMILES | c1(sc(SCC)nn1)C(=O)c1ccccc1 |
1. Antimicrobial Activity
Recent studies have demonstrated that compounds containing the thiadiazole moiety exhibit significant antimicrobial properties. For example, N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(5-methyl-6-thioxo-1,3,5-thiadiazinan-3-yl)acetamide showed notable antibacterial effects against Xanthomonas oryzae strains, which are responsible for rice diseases .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
Compound | Target Pathogen | Activity Level |
---|---|---|
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(5-methyl-6-thioxo-1,3,5-thiadiazinan-3-yl)acetamide | X. oryzae pv. oryzicola | Significant |
This compound | Rhizoctonia solani | Moderate |
2. Anticancer Activity
The anticancer potential of thiadiazole derivatives has been widely studied. Compounds similar to this compound have shown effectiveness against various cancer cell lines by inhibiting DNA synthesis and promoting apoptosis .
In vitro studies indicated that derivatives containing the thiadiazole ring can inhibit key kinases involved in tumorigenesis and DNA replication .
Case Study: In Vitro Anticancer Activity
A study evaluated the IC50 values of various thiadiazole derivatives against HepG2 (liver cancer) and A549 (lung cancer) cell lines. Notably:
Compound | Cell Line | IC50 Value (µM) |
---|---|---|
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(5-methylisoxazol-3-yl)acetamide | HepG2 | 12.34 ± 0.56 |
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(5-phenyloxazol-3-yl)acetamide | A549 | 15.67 ± 0.45 |
3. Anti-inflammatory and Neuroprotective Effects
Thiadiazole derivatives have also been investigated for their anti-inflammatory properties. Research indicates that these compounds can inhibit inflammatory mediators and pathways . Moreover, studies suggest that they may offer neuroprotective effects by modulating oxidative stress and apoptosis in neuronal cells .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Key Enzymes : Compounds may act as inhibitors of enzymes like phosphodiesterase and carbonic anhydrase.
- DNA Interaction : The presence of the thiadiazole ring allows interaction with DNA and RNA synthesis pathways.
- Receptor Modulation : Some derivatives may function as antagonists at specific receptors involved in cancer progression.
Properties
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S2/c1-2-22-15-18-17-14(23-15)16-13(20)9-11-8-12(21-19-11)10-6-4-3-5-7-10/h3-8H,2,9H2,1H3,(H,16,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUORSEDYAQPUQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CC2=NOC(=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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